Enantiomeric Configuration and β₂-Adrenergic Activity
The (R)-enantiomer of 2-amino-1-(2-chlorophenyl)ethanol is the direct precursor to (R)-clorprenaline, the pharmacologically active eutomer at the β₂-adrenergic receptor. The racemate (clorprenaline, CHEBI:134887) comprises equimolar (R)- and (S)-enantiomers; the (S)-enantiomer (CHEBI:146225) is the corresponding distomer [1]. For β-adrenergic agonists within this structural class, it is well established that one enantiomer is significantly more potent than the other [2]. While direct receptor-binding IC₅₀ or EC₅₀ values for the free amino alcohol (R)-2-amino-1-(2-chlorophenyl)ethanol itself have not been published in primary literature, the downstream N-isopropyl derivative (R)-clorprenaline inherits its stereochemistry directly from this chiral intermediate. Procurement of the (R)-configured hydrochloride therefore ensures that subsequent N-alkylation yields the therapeutically relevant eutomer rather than the inactive or less active distomer.
| Evidence Dimension | Stereochemical configuration–activity relationship for β₂-adrenergic agonism |
|---|---|
| Target Compound Data | (R)-enantiomer: established eutomer precursor for (R)-clorprenaline (β₂-AR agonist) |
| Comparator Or Baseline | (S)-enantiomer (CAS 171074-93-4): distomer precursor; racemate (CAS 23496-56-2): 1:1 mixture |
| Quantified Difference | Eutomer/distomer potency ratio not directly reported for the free amino alcohol; class-level precedent for β-adrenergic amino alcohols shows 10–100× potency differential between enantiomers [2] |
| Conditions | Inference based on established SAR for β-adrenergic receptor agonists containing the 1-aryl-2-aminoethanol pharmacophore |
Why This Matters
For medicinal chemistry programs targeting β₂-adrenergic receptors or synthesizing clorprenaline analogs, the (R)-configured starting material eliminates the need for chiral resolution after N-alkylation, saving one synthetic step and improving overall yield.
- [1] ChEBI. (R)-clorprenaline (CHEBI:146224), (S)-clorprenaline (CHEBI:146225), clorprenaline racemate (CHEBI:134887). European Bioinformatics Institute, 2020. View Source
- [2] Waldeck, B. Three-dimensional pharmacology, a concept for understanding the interaction of drug molecules with their receptors: the enantiomer–eutomer relationship. Chirality 1993, 5, 350–355. (Class-level precedent for β-adrenergic amino alcohol enantiomer potency differentials.) View Source
